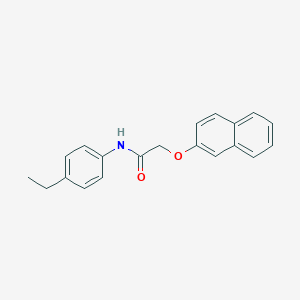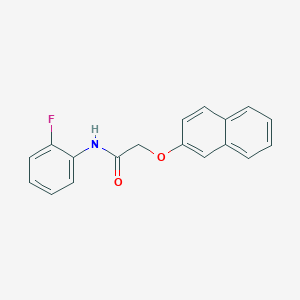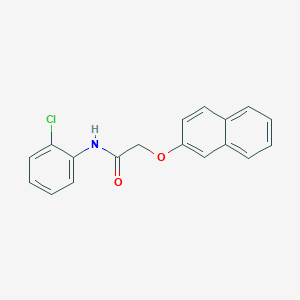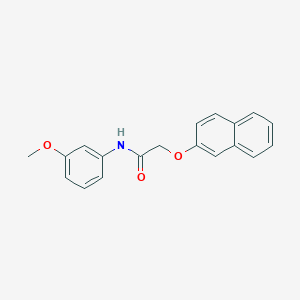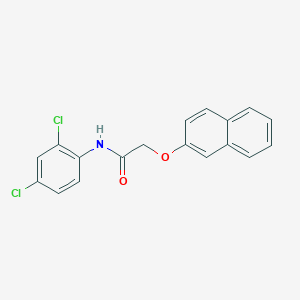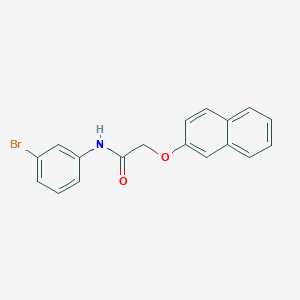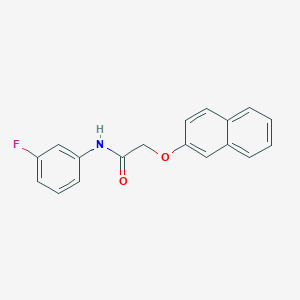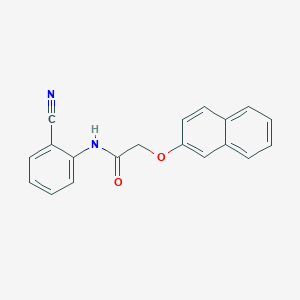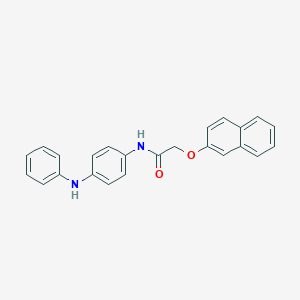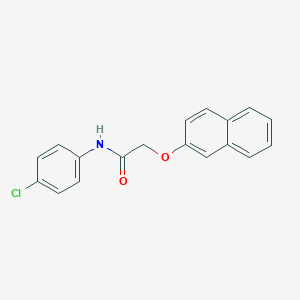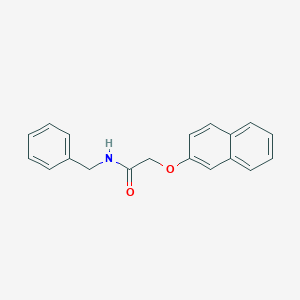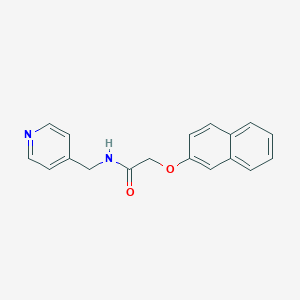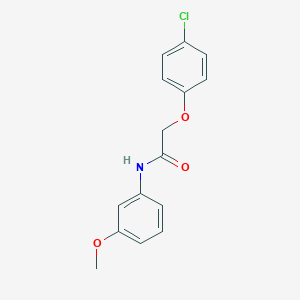![molecular formula C20H14Br2N2O2 B398738 2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B398738.png)
2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-benzene-1,3-diylbis(2-bromobenzamide) is an organic compound with the molecular formula C20H14Br2N2O2 and a molecular weight of 474.1 g/mol. This compound is characterized by the presence of two bromobenzamide groups attached to a benzene ring at the 1,3-positions. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diylbis(2-bromobenzamide) typically involves the reaction of 2-bromobenzoyl chloride with 1,3-diaminobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-benzene-1,3-diylbis(2-bromobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N,N’-benzene-1,3-diylbis(2-bromobenzamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds .
科学研究应用
N,N’-benzene-1,3-diylbis(2-bromobenzamide) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N,N’-benzene-1,3-diylbis(2-bromobenzamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
N,N’-benzene-1,3-diylbis(2-chlorobenzamide): Similar structure but with chlorine atoms instead of bromine.
N,N’-benzene-1,3-diylbis(2-fluorobenzamide): Contains fluorine atoms instead of bromine.
N,N’-benzene-1,3-diylbis(2-iodobenzamide): Iodine atoms replace the bromine atoms.
Uniqueness
N,N’-benzene-1,3-diylbis(2-bromobenzamide) is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogens may not. The size and reactivity of bromine also influence the compound’s interactions with other molecules, making it distinct from its chlorine, fluorine, and iodine analogs .
属性
分子式 |
C20H14Br2N2O2 |
|---|---|
分子量 |
474.1g/mol |
IUPAC 名称 |
2-bromo-N-[3-[(2-bromobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Br2N2O2/c21-17-10-3-1-8-15(17)19(25)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22/h1-12H,(H,23,25)(H,24,26) |
InChI 键 |
GTXWFKJLMPCJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


